molecular formula C7H3Cl2N3 B1403999 5,7-Dichloropyrido[3,4-B]pyrazine CAS No. 1379338-74-5

5,7-Dichloropyrido[3,4-B]pyrazine

Cat. No. B1403999
CAS RN: 1379338-74-5
M. Wt: 200.02 g/mol
InChI Key: SNWNPXRUXXCDOM-UHFFFAOYSA-N
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Description

5,7-Dichloropyrido[3,4-B]pyrazine is a chemical compound with the CAS Number: 1379338-74-5. It has a molecular weight of 200.03 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine involves the reaction of 2,6-dichloropyridine-3,4-diamine with a 40% glyoxal solution in water. This mixture is refluxed overnight. After cooling to ambient temperature, the precipitates are collected, washed with ethanol, and dried in vacuo to yield the title compound .


Molecular Structure Analysis

The molecular formula of 5,7-Dichloropyrido[3,4-B]pyrazine is C7H3Cl2N3 . The Inchi Code is 1S/C7H3Cl2N3/c8-5-3-4-6 (7 (9)12-5)11-2-1-10-4/h1-3H .


Physical And Chemical Properties Analysis

5,7-Dichloropyrido[3,4-B]pyrazine is a solid compound . It has a molecular weight of 200.03 . The compound is stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research

5,7-Dichloropyrido[3,4-B]pyrazine is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its properties facilitate the creation of compounds with potential therapeutic effects. The compound’s ability to act as a building block for more complex molecules makes it valuable for drug discovery and development .

Material Science

In material science, this compound serves as a precursor for the development of novel materials. Its unique chemical structure can be incorporated into polymers or other materials to impart desired properties such as increased durability or specific reactivity .

Chemical Synthesis

This compound is widely used in chemical synthesis as a versatile intermediate. It can undergo various chemical reactions to produce a range of different compounds. Its dichloro groups are particularly reactive, allowing for selective substitutions and the formation of complex molecules .

Analytical Chemistry

In analytical chemistry, 5,7-Dichloropyrido[3,4-B]pyrazine can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and quantitative analysis .

Biochemistry

In biochemistry, the compound finds applications in the study of biochemical processes. It can be used to investigate enzyme reactions, receptor-ligand interactions, and other biochemical pathways where pyrazine derivatives play a role .

Environmental Science

5,7-Dichloropyrido[3,4-B]pyrazine may be used in environmental science research to study its degradation products and their impact on the environment. Understanding its behavior in different environmental conditions helps assess its ecological footprint .

Agriculture

Although not directly used in agriculture, the compound’s derivatives could be studied for their potential as pesticides or herbicides. Research in this area would focus on its efficacy and safety for use in agricultural settings .

Safety and Hazards

The safety information for 5,7-Dichloropyrido[3,4-B]pyrazine indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5,7-dichloropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWNPXRUXXCDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the solution of 2,6-dichloropyridine-3,4-diamine (7.85 g, 0.044 mol) in ethanol and 40% glyoxal solution in water (26 g, 0.178 mol) was refluxed overnight. It was then cooled to ambient temperature, and the precipitates were collected, washed with EtOH, and dried in vacuo to give the title compound (7.32 g, 83% yield).
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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